molecular formula C14H15ClN4O3S2 B2503610 5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide CAS No. 832684-42-1

5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2503610
CAS No.: 832684-42-1
M. Wt: 386.87
InChI Key: RWAGYIUKOQARIR-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a pyrimidine derivative featuring a methylsulfanyl group at position 2 and a carboxamide-linked 4-sulfamoylphenethyl chain. Its molecular formula is C15H16ClN4O3S2, with a molecular weight of 400.9. The sulfamoylphenyl group is a critical pharmacophore, often associated with sulfonamide-based therapeutics, while the pyrimidine core provides a scaffold for bioactivity modulation.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-23-14-18-8-11(15)12(19-14)13(20)17-7-6-9-2-4-10(5-3-9)24(16,21)22/h2-5,8H,6-7H2,1H3,(H,17,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAGYIUKOQARIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide, often referred to as D244-0076, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H21ClN4O3S2
  • Molecular Weight : 481.0 g/mol
  • IUPAC Name : 5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
  • SMILES : Cc1c(CSc(nc2)nc(C(NCCc(cc3)ccc3S(N)(=O)=O)=O)c2Cl)cccc1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.
  • Modulation of Biological Pathways : The compound may modulate pathways related to inflammation and cancer progression by targeting specific receptors or transcription factors.

Anticancer Activity

Studies have indicated that 5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Induces apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibits proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, indicating its potential use as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of the compound on breast cancer cells. The results indicated that treatment with D244-0076 led to a significant reduction in cell viability and increased markers of apoptosis. The study concluded that the compound could be a candidate for further development as an anticancer drug.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, D244-0076 was tested against multi-drug resistant strains of bacteria. The results showed effective inhibition at low concentrations, suggesting that the compound could be developed into a novel antibiotic treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in:

  • Position 2 substituents : Methylsulfanyl vs. ethylsulfanyl, allylsulfanyl, or fluorobenzylsulfanyl.
  • Carboxamide side chain : Variations in aromatic or heterocyclic substituents.
  • Additional functional groups : Fluorine atoms, methoxy groups, or fused rings.

Comparative Analysis

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 2) Carboxamide Side Chain Molecular Formula Molecular Weight CAS Number
Target Compound Methylsulfanyl N-[2-(4-sulfamoylphenyl)ethyl] C15H16ClN4O3S2 400.9 Not provided
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-... (4-Fluorobenzyl)sulfanyl N-[2-(4-sulfamoylphenyl)ethyl] C20H18ClFN4O3S2 480.957 873082-64-5
5-chloro-2-(ethylsulfanyl)-... Ethylsulfanyl N-(4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl) C19H21ClN6O3S2 481.0 838813-98-2
5-chloro-2-(ethylsulfanyl)-... Ethylsulfanyl N-[2-(4-sulfamoylphenyl)ethyl] C15H17ClN4O3S2 400.9 879953-78-3
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-... (2-Fluorobenzyl)sulfanyl N-[2-(4-sulfamoylphenyl)ethyl] C20H18ClFN4O3S2 480.963 874146-94-8
Key Observations:

Substituent Effects: Methylsulfanyl vs. Fluorobenzylsulfanyl: Fluorine introduces electron-withdrawing effects, improving binding affinity via dipole interactions (e.g., ). The position of fluorine (para vs. ortho) may alter steric and electronic interactions with targets.

Carboxamide Side Chain Modifications :

  • Sulfamoylphenethyl vs. Dimethylpyrimidinylsulfamoylphenyl : The dimethylpyrimidine group in adds a heterocyclic moiety, which could enhance target selectivity or introduce π-π stacking interactions.
  • Benzofuran-Carbamoyl () : The benzofuran ring in increases structural complexity and may influence metabolic stability or bioavailability.

Molecular Weight and Bioactivity :

  • The target compound (MW 400.9) is lighter than fluorobenzyl-substituted analogs (MW ~480), suggesting better pharmacokinetic properties.
  • Larger substituents (e.g., fluorobenzyl in ) may improve potency but reduce oral bioavailability due to higher lipophilicity.

Research Findings and Structure-Activity Relationships (SAR)

  • Sulfamoylphenyl Group : Common in analogs (), this group likely acts as a sulfonamide pharmacophore, critical for binding to enzymes or receptors (e.g., carbonic anhydrase or kinases).
  • Pyrimidine Core : The chloro group at position 5 is conserved across analogs, suggesting its role in electronic stabilization or target interaction.
  • Sulfanyl Group : Methylsulfanyl provides a balance between hydrophobicity and steric bulk. Ethyl or allyl substitutions may alter metabolic pathways (e.g., oxidation susceptibility).

Preparation Methods

Biginelli-Type Cyclocondensation

The uranyl nitrate-catalyzed Biginelli reaction provides an efficient route to functionalized pyrimidines. Adapted for this synthesis:

Reaction Scheme:
$$
\text{Acetoacetanilide} + \text{Urea} + \text{Chlorinated Aldehyde} \xrightarrow{\text{UO}2(\text{NO}3)2\cdot6\text{H}2\text{O}} \text{5-Chloropyrimidine-4-carboxamide Intermediate}
$$

Optimized Conditions:

Parameter Optimal Value
Catalyst Loading 5 mol%
Solvent Acetonitrile
Temperature 80°C (conventional)
Microwave Irradiation 160 W, 15-18 min
Yield 85-91%

This method demonstrates superior regioselectivity for the 5-chloro position compared to traditional acid-catalyzed approaches.

Functionalization of the Pyrimidine Core

Methylsulfanyl Group Installation

The 2-position methylsulfanyl moiety is introduced via nucleophilic aromatic substitution:

Methodology:
$$
\text{2-Chloropyrimidine} + \text{NaSMe} \xrightarrow{\text{DMF, 110°C}} \text{2-Methylsulfanylpyrimidine}
$$

Optimization Data:

Condition Outcome
Solvent (DMF vs DMSO) DMF gives 92% purity
Temperature 110°C optimal
Reaction Time 8 hr

Carboxamide Sidechain Coupling

Amide Bond Formation

The N-[2-(4-sulfamoylphenyl)ethyl] group is introduced through carbodiimide-mediated coupling:

Procedure:

  • Activate 4-carboxy pyrimidine with HOBt/EDC
  • React with 2-(4-sulfamoylphenyl)ethylamine
  • Purify by recrystallization from ethanol/water

Critical Parameters:

  • Molar ratio (acid:amine) = 1:1.2
  • Reaction time = 12 hr at 0-5°C
  • Final yield = 78%

Integrated Synthetic Routes

Convergent Synthesis Approach

Route A:

  • Construct 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid
  • Couple with 2-(4-sulfamoylphenyl)ethylamine

Route B:

  • Prepare N-protected 2-(4-sulfamoylphenyl)ethylamine
  • Perform stepwise pyrimidine assembly

Comparative Performance:

Metric Route A Route B
Total Yield 62% 58%
Purity (HPLC) 98.5% 97.2%
Scalability 500g 200g

Industrial-Scale Considerations

Continuous Flow Processing

Adaptation of batch methods for continuous production:

System Configuration:

  • Microreactor for cyclocondensation (residence time = 15 min)
  • Tubular reactor for chlorination (T = 95°C, P = 3 bar)
  • Static mixer for amide coupling

Advantages:

  • 40% reduction in processing time
  • 18% higher overall yield
  • Improved consistency (RSD <2%)

Analytical Characterization

Critical quality attributes monitored during synthesis:

Stage Analytical Method Specification
Ring Formation $$ ^1\text{H NMR} $$ δ 8.14 (s, pyrimidine H)
Chlorination Chlorine Content 16.8-17.2%
Final Product HPLC-UV (254 nm) Purity ≥98%

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Start with a 4-chloropyrimidine derivative. Introduce the methylsulfanyl group via nucleophilic substitution using sodium methanethiolate in anhydrous THF at 0–5°C .

Carboxamide Functionalization : Activate the 4-carboxylic acid group using coupling agents like EDCI/HOBt in DMF, followed by reaction with 2-(4-sulfamoylphenyl)ethylamine .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters :

  • Strict anhydrous conditions to prevent hydrolysis of the chloro group.
  • Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR :
    • Pyrimidine protons: δ 8.2–8.5 ppm (singlet, H-6).
    • Methylsulfanyl group: δ 2.5 ppm (singlet, SCH3).
    • Sulfamoylphenyl ethyl chain: δ 3.6–3.8 ppm (t, CH2-N) and δ 7.6–7.8 ppm (d, aromatic H) .
  • 13C NMR :
    • Carbonyl (C=O): δ 165–170 ppm.
    • Sulfamoyl group: δ 125–130 ppm (SO2NH2) .
  • IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) .
    Validation : Compare with crystallographic data (e.g., C–S bond length: ~1.78 Å) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Cross-Validation Assays :

  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target engagement .
  • Example: If a study reports inconsistent IC50 values, validate via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Pharmacokinetic Analysis :

  • Assess metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .

Structural Confirmation :

  • Re-characterize batches using XRD to rule out polymorphic variations affecting activity .

Advanced: How to design structure-activity relationship (SAR) studies for the sulfamoylphenyl group?

Methodological Answer:

Systematic Substituent Variation :

  • Replace sulfamoyl (-SO2NH2) with methylsulfonyl (-SO2CH3) or carboxyl (-COOH) groups to evaluate electrostatic interactions .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes. Example: Sulfamoyl’s hydrogen bonding with Arg112 in the target protein .

Biological Testing :

  • Compare IC50 values across analogs (Table 1):

SubstituentIC50 (nM)LogP
-SO2NH2 (Parent)12 ± 21.8
-SO2CH345 ± 52.1
-COOH>1000-0.3

Key Insight : Hydrophilic groups (e.g., -COOH) reduce membrane permeability, lowering activity .

Advanced: What are the challenges in crystallizing this compound for XRD analysis?

Methodological Answer:

Solvent Selection :

  • Use mixed solvents (e.g., DMSO/water) to improve solubility and crystal growth .

Polymorphism Control :

  • Slow evaporation at 4°C reduces kinetic polymorphism.

Data Collection :

  • Resolve π-π stacking (pyrimidine vs. phenyl rings) and hydrogen bonding (sulfamoyl NH2 with solvent) .
    Example : A related compound (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) crystallized in the P21/c space group with Z = 4 .

Advanced: How to optimize in vivo efficacy while addressing metabolic instability?

Methodological Answer:

Prodrug Design :

  • Mask the sulfamoyl group as a tert-butyl carbamate to enhance oral bioavailability .

Metabolic Profiling :

  • Identify labile sites via LC-MS/MS of rat plasma metabolites. Example: Oxidative cleavage of the methylsulfanyl group .

Formulation Adjustments :

  • Use PEGylated nanoparticles to prolong half-life (e.g., t1/2 increased from 2.5 to 8.7 hours) .

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